molecular formula C₂₀H₂₀O₆ B1141193 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose CAS No. 108647-88-7

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose

Cat. No.: B1141193
CAS No.: 108647-88-7
M. Wt: 356.37
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound are similar but optimized for large-scale synthesis, often involving continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but generally include various functionalized ribofuranose derivatives.

Scientific Research Applications

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose involves its incorporation into nucleoside analogs, which can interfere with viral replication or cancer cell proliferation. The methoxy and benzoyl groups enhance its stability and facilitate its interaction with molecular targets such as enzymes involved in nucleic acid synthesis. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

[(2R,3S)-3-benzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-23-18-12-16(26-20(22)15-10-6-3-7-11-15)17(25-18)13-24-19(21)14-8-4-2-5-9-14/h2-11,16-18H,12-13H2,1H3/t16-,17+,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSXOZQTBMQUJG-MYFVLZFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1C[C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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